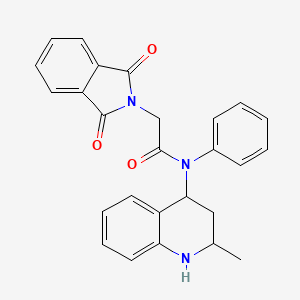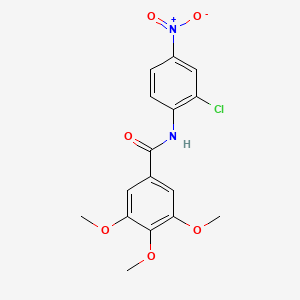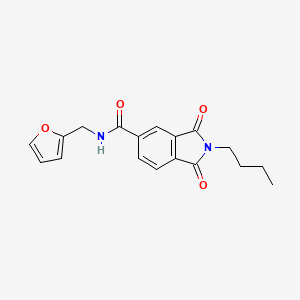
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Tetrahydroquinoline Moiety: This step may involve the condensation of an appropriate aldehyde with an amine, followed by reduction.
Coupling with Phenylacetamide: The final step could involve the coupling of the isoindoline and tetrahydroquinoline intermediates with phenylacetamide under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline core.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide, which have a similar isoindoline core.
Quinoline Derivatives: Compounds like chloroquine, which share the tetrahydroquinoline moiety.
Uniqueness
What sets this compound apart is the combination of the isoindoline and tetrahydroquinoline moieties, along with the phenylacetamide group. This unique structure could confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-17-15-23(21-13-7-8-14-22(21)27-17)29(18-9-3-2-4-10-18)24(30)16-28-25(31)19-11-5-6-12-20(19)26(28)32/h2-14,17,23,27H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQCFIVBPDTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5030224.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)
![2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether](/img/structure/B5030231.png)
![2-(4-CHLOROPHENYL)-4-{(E)-1-[3-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1,3-OXAZOL-5(4H)-ONE](/img/structure/B5030232.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)
![4-{(Z)-[2-(furan-2-yl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5030267.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5030301.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)
